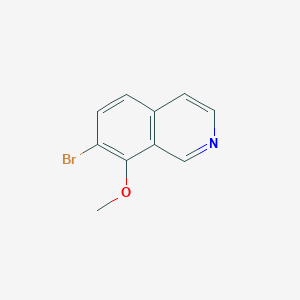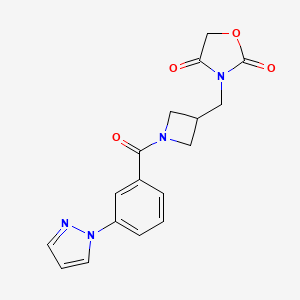
3-((1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoyl group, an azetidine ring, a methyl group, and an oxazolidine-2,4-dione group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Scientific Research Applications
Synthesis and Chemical Characterization
Recent advancements in heterocyclic chemistry have emphasized the synthesis and characterization of compounds related to 3-((1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione. These compounds, including pyrazolines, pyrimidines, and pyrazolidinones, exhibit a wide range of biological activities. Notably, methods such as microwave-assisted synthesis have been employed for efficient preparation of these heterocycles, highlighting their significance in streamlining chemical processes and enhancing product yields (Deohate & Palaspagar, 2020).
Biological Activities
The compounds related to this compound have been explored for their insecticidal and antibacterial potentials. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics has demonstrated both insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, suggesting their applicability in developing new pesticides and antimicrobial agents. This dual functionality underscores the compounds' versatility and potential in addressing diverse biological targets (Deohate & Palaspagar, 2020).
Antimicrobial and Hypoglycemic Activities
Further research has extended to the exploration of these compounds' antimicrobial and hypoglycemic activities. For example, new derivatives of thiazolidine-2,4-diones have shown promising antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. Additionally, some derivatives have been investigated for their hypoglycemic activity, offering insights into potential therapeutic applications for diabetes management (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
properties
IUPAC Name |
3-[[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-11-25-17(24)20(15)10-12-8-19(9-12)16(23)13-3-1-4-14(7-13)21-6-2-5-18-21/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDUWGXAGPJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

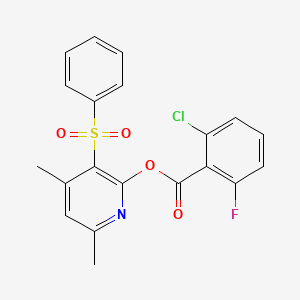
![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)
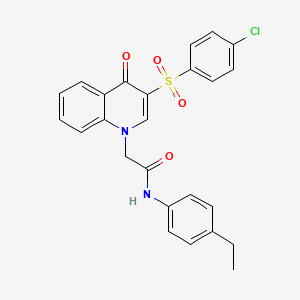

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)
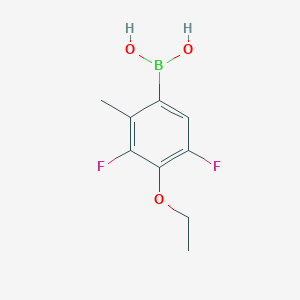
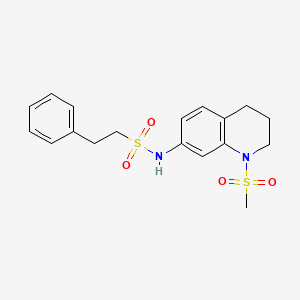
![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)

